Product packaging for 4,8,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene(Cat. No.:CAS No. 72008-24-3)

4,8,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene

Cat. No.: B8595248
CAS No.: 72008-24-3
M. Wt: 152.23 g/mol
InChI Key: WRHBBZJYOBNUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,8,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene ( 72008-24-3), with the molecular formula C10H16O and an average molecular weight of 152.23 g/mol, is a specialized organic compound of significant interest in natural product and flavor chemistry research . This compound, which is a terpenoid derivative featuring a spirocyclic structure with an oxirane ring, is supplied as a high-purity material for laboratory use. Its primary research application is as a key chemical entity for investigating the unique sensory properties of strawberry tree (Arbutus unedo L.) honey . Metabolomic studies utilizing advanced techniques like LC-ESI/LTQ-Orbitrap-MS have identified this compound, often referred to in its derivative form 'unedone', as a potential marker compound and a significant contributor to the characteristic bitter taste profile of this high-value monofloral honey . Research into its specific mechanism of action suggests it functions as a natural agonist for human bitter taste receptors (T2Rs), providing a valuable tool for sensory science studies . Beyond sensory research, this 1-oxaspiro[2.5]octane derivative also serves as a versatile synthetic intermediate or building block in organic synthesis, particularly for the preparation of more complex fragrance compounds and other fine chemicals . This product is intended for research purposes only and is not for human consumption, diagnostic use, or any other personal application. Researchers are advised to consult the safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B8595248 4,8,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene CAS No. 72008-24-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72008-24-3

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

4,4,8-trimethyl-1-oxaspiro[2.5]oct-7-ene

InChI

InChI=1S/C10H16O/c1-8-5-4-6-9(2,3)10(8)7-11-10/h5H,4,6-7H2,1-3H3

InChI Key

WRHBBZJYOBNUII-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(C12CO2)(C)C

Origin of Product

United States

Contextualization Within Spirocyclic and Epoxide Chemistry

The structure of 4,8,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene is characterized by two key functional groups: a spirocyclic junction and an epoxide. Spirocycles are bicyclic compounds where the two rings are connected at a single, shared carbon atom. This arrangement imparts significant three-dimensionality and conformational rigidity to the molecule. The 1-oxaspiro[2.5]octane framework, in particular, consists of a cyclohexane (B81311) ring fused to an oxirane (epoxide) ring through a spiro center. nih.gov

Epoxides are three-membered cyclic ethers that are well-known for their high ring strain, which makes them susceptible to ring-opening reactions by a variety of nucleophiles. This reactivity is a cornerstone of their utility in organic synthesis, allowing for the stereocontrolled introduction of two adjacent functional groups. In the case of this compound, the epoxide is integrated into the spirocyclic system, and its reactivity is influenced by the steric and electronic environment of the larger framework. The presence of the cyclohexene (B86901) ring and methyl substituents further defines its chemical behavior and stereochemical outcomes in reactions.

Historical Trajectory of Research on Structurally Analogous Compounds

Research into spirocyclic epoxides is part of a broader history of investigation into both spirocycles and epoxides. Structurally similar compounds, such as other substituted 1-oxaspiro[2.5]octane derivatives, have been subjects of study for their unique chemical properties and potential applications. For instance, the synthesis of 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane has been documented as a key step in the preparation of high-quality fragrances. rsc.org This research highlights the importance of the oxaspiro[2.5]octane core in the fragrance industry.

The specific precursor to the title compound, β-ionone, has a long and storied history in the field of aroma chemistry. mdpi.com Ionones are a class of terpenoids responsible for the characteristic scent of violets and are widely used in perfumery and as flavor additives. The chemical transformations of β-ionone and its analogues have been a subject of research for decades, with a focus on creating new aroma compounds and understanding their biological activities. The epoxidation of β-ionone to form 4,8,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene was a logical progression in this research, aiming to create a versatile intermediate for further chemical elaboration.

Significance of the Oxaspiro 2.5 Octene Framework in Synthetic Chemistry

The oxaspiro[2.5]octene framework, as embodied by 4,8,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene, is of considerable significance as a synthetic intermediate. It serves as a crucial building block in the industrial synthesis of several high-value compounds, particularly carotenoids and plant hormones.

Notably, β-ionone epoxide is a key intermediate in the synthesis of:

Astaxanthin and Canthaxanthin: These are commercially important carotenoid pigments used as feed additives in aquaculture to impart a desirable pinkish-red color to the flesh of salmon and shrimp.

Abscisic Acid: This is a plant hormone involved in various developmental processes, including seed dormancy and responses to environmental stress.

The value of this compound in these syntheses stems from the strategic placement of its functional groups, which allows for the controlled construction of the complex carbon skeletons of the target molecules. Beyond its role in total synthesis, the compound and its derivatives are also explored for their potential as fragrances and flavoring agents in their own right, particularly for tobacco products. google.com

Below is a table summarizing the key properties of this compound.

PropertyValue
Molecular Formula C₁₃H₂₀O₂
Common Name β-Ionone epoxide
CAS Number 23267-57-4
Precursor β-Ionone
Key Structural Features Spirocyclic, Epoxide, Cyclohexene (B86901)
Primary Application Synthetic Intermediate

Computational Chemistry and Theoretical Studies of 4,8,8 Trimethyl 1 Oxaspiro 2.5 Oct 4 Ene

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to its chemical and physical properties. Computational methods provide a powerful lens through which to examine the distribution of electrons and the energies of different molecular orbitals.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 4,8,8-trimethyl-1-oxaspiro[2.5]oct-4-ene, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. By calculating the forces on each atom and minimizing the total energy of the system, the equilibrium geometry can be found.

Furthermore, DFT is instrumental in mapping out energetic profiles of potential chemical reactions. For instance, the energy barriers for ring-opening reactions of the oxirane or transformations of the cyclohexene (B86901) ring could be calculated. This would involve locating the transition state structures and calculating their energies relative to the ground state. A common combination of functional and basis set for such a molecule might be B3LYP with a 6-31G(d,p) basis set.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For a more precise understanding of the electronic structure, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, would be utilized. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding, can provide highly accurate electronic energies and properties. These high-level calculations would be particularly valuable for benchmarking the results from more cost-effective DFT methods and for obtaining precise values for properties like ionization potential and electron affinity.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the six-membered ring in this compound means it can adopt various conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is key to describing the molecule's dynamic behavior.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Sampling

To explore the vast conformational space of this compound, molecular mechanics (MM) methods would be a computationally efficient starting point. Using a suitable force field (e.g., MMFF94 or UFF), a large number of potential conformations can be generated and their energies estimated.

Following this, Molecular Dynamics (MD) simulations could be performed. By simulating the motion of the atoms over time, MD provides insights into the dynamic accessibility of different conformations and the timescales of conformational changes. This would reveal the preferred shapes of the molecule at a given temperature.

Exploration of Ring Inversion and Pseudorotation Pathways

The cyclohexene ring in the molecule is expected to undergo conformational changes such as ring inversion. High-level quantum mechanical calculations would be necessary to accurately map the potential energy surface for these processes. By identifying the transition states connecting different conformers (e.g., chair, boat, twist-boat), the energy barriers for these pathways can be determined. This information is critical for understanding the molecule's flexibility and how its shape influences its reactivity.

Prediction and Validation of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting spectroscopic data, which can then be used to aid in the experimental identification and characterization of a compound. For this compound, theoretical calculations could predict a range of spectroscopic parameters.

Theoretical Calculation of NMR Chemical Shifts and Coupling Constants

While experimental Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds like this compound, direct computational studies detailing its theoretical NMR chemical shifts and coupling constants are not extensively available in the current body of scientific literature. However, the methodologies for such calculations are well-established.

Typically, the process begins with the optimization of the molecule's geometry using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d). Following this, NMR parameters are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The computed absolute shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

For illustrative purposes, a hypothetical table of calculated versus experimental ¹H and ¹³C NMR chemical shifts is presented below. It is important to note that this data is for demonstrative purposes and does not represent actual published research on this compound.

AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C160.259.8
C270.570.1
.........
H12.852.82
H21.151.12
.........

Computational Prediction of Vibrational Frequencies for IR/Raman Spectra

The theoretical prediction of infrared (IR) and Raman spectra is a valuable tool for understanding the vibrational modes of a molecule. As with NMR calculations, this process starts with a geometry optimization. Subsequently, the vibrational frequencies and their corresponding intensities are calculated by computing the second derivatives of the energy with respect to the atomic coordinates. These calculations are typically performed at the DFT level of theory.

While a specific computational study on the IR and Raman spectra of this compound is not readily found in the literature, a study on the related compound, trans-α-pinene oxide, has demonstrated the use of computational simulations for its Raman and Raman Optical Activity (ROA) spectra. researchgate.net This suggests that similar methodologies could be applied to β-pinene oxide. A comparison of experimental and theoretical vibrational frequencies often requires the use of a scaling factor to account for anharmonicity and other systematic errors in the calculations.

Below is a hypothetical table comparing calculated and experimental vibrational frequencies for some of the characteristic vibrational modes of an oxaspiroalkene skeleton. This table is for illustrative purposes only.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C-O-C stretch850845
C=C stretch16501645
C-H stretch29802975
.........

Simulation of UV-Vis and Circular Dichroism Spectra

The simulation of Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) spectra provides insights into the electronic transitions of a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for such calculations on medium-sized organic molecules. The process involves calculating the excitation energies and oscillator strengths (for UV-Vis) or rotational strengths (for CD) from the ground state to various excited states.

Specific TD-DFT studies on this compound are not prominent in the literature. However, the general approach would involve a TD-DFT calculation, often with a functional like CAM-B3LYP, which is known to perform well for charge-transfer excitations, and a suitable basis set. The choice of solvent can also be incorporated into these calculations using implicit solvent models like the Polarizable Continuum Model (PCM).

For a chiral molecule like β-pinene oxide, the simulated CD spectrum would be particularly valuable for assigning its absolute configuration by comparing the calculated spectrum with the experimental one.

A hypothetical data table illustrating the kind of results obtained from a TD-DFT calculation is shown below.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength
S₀ → S₁5.22380.01
S₀ → S₂5.82140.15
S₀ → S₃6.12030.05
............

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is extensively used to study the reaction mechanisms of molecules like this compound, particularly its isomerization and rearrangement reactions.

Determination of Activation Energies and Reaction Pathways for Transformations

Theoretical calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies (Ea), which are crucial for understanding reaction kinetics. For instance, in the acid-catalyzed isomerization of β-pinene oxide, computational studies can help to elucidate the pathways leading to various products like myrtenal, myrtenol (B1201748), and perillyl alcohol. researchgate.netresearchgate.net

One study on the oxidation of β-pinene, the precursor to β-pinene oxide, determined the activation energy for its oxidation to be 121.85 kJ mol⁻¹. nih.gov Another theoretical study on the reaction of β-pinene with the nitrate (B79036) radical has also been conducted, providing insights into reaction pathways. researchgate.net While not directly on the target molecule's transformations, these studies on its precursor highlight the applicability of computational methods.

A hypothetical table of calculated activation energies for different isomerization pathways of β-pinene oxide is presented below for illustrative purposes.

Reaction PathwayProductCalculated Activation Energy (kcal/mol)
IsomerizationMyrtenal15.2
IsomerizationMyrtenol18.5
IsomerizationPerillyl Alcohol20.1

Solvent Effects on Reactivity and Selectivity through Computational Models

The solvent can have a profound impact on the reactivity and selectivity of chemical reactions. Computational models, particularly implicit solvent models like PCM, can be used to study these effects. For the isomerization of β-pinene oxide, the choice of solvent is known to influence the product distribution. abo.firesearchgate.netnih.gov For example, polar aprotic solvents like DMSO have been shown to favor the formation of perillyl alcohol. nih.gov

Computational studies can help to rationalize these experimental observations by calculating the energies of reactants, transition states, and products in different solvent environments. These calculations can reveal how the solvent stabilizes or destabilizes certain species along the reaction pathway, thereby influencing the reaction's outcome. For instance, a computational study on the isomerization of β-pinene oxide catalyzed by tetraimidazolium salts highlighted the role of noncovalent interactions between the solvent and the catalyst. nih.gov

Quantitative Structure-Reactivity and Structure-Selectivity Relationships

Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Selectivity Relationships (QSSR) are computational methods that aim to correlate the chemical structure of a series of compounds with their reactivity or selectivity. These models are typically built using a set of molecular descriptors (e.g., electronic, steric, and topological) and statistical methods like multiple linear regression or machine learning algorithms.

While no specific QSRR or QSSR studies focused on this compound and its derivatives were found in the surveyed literature, such studies have been applied to other classes of terpenoids. For example, a Quantitative Structure-Activity Relationship (QSAR) model was developed to predict the toxicity of a range of terpenoids. nih.gov This study used geometric and electronic descriptors to build a predictive model.

A hypothetical QSRR model for the acid-catalyzed isomerization of a series of substituted oxaspiroalkenes could take the following form:

log(k) = c₀ + c₁σ + c₂Es + c₃*LUMO

Where:

log(k) is the logarithm of the reaction rate constant.

σ is a Hammett electronic parameter.

Es is a Taft steric parameter.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

c₀, c₁, c₂, and c₃ are coefficients determined by regression analysis.

Such a model, once validated, could be used to predict the reactivity of new, unsynthesized compounds in the series.

Biological Activity and Mechanistic Insights of 4,8,8 Trimethyl 1 Oxaspiro 2.5 Oct 4 Ene and Its Derivatives

Molecular Interactions with Biological Macromolecules (e.g., enzymes, receptors)

Ligand Binding Studies and Determination of Binding Affinities (in vitro)

No in vitro ligand binding studies detailing the binding affinities of 4,8,8-trimethyl-1-oxaspiro[2.5]oct-4-ene or its derivatives with specific biological macromolecules, such as enzymes or receptors, have been identified in the public domain.

However, one in silico study investigated the interaction of a compound identified as "3-buten-2-one, 4-(5,5-dimethyl-1-oxaspiro[2.5]oct-4-yl)," which corresponds to this compound, with the cyclooxygenase-1 (COX-1) enzyme. This computational docking study predicted a potential interaction with a binding energy of -6.90 kcal/mol. jmbfs.orgresearchgate.net The analysis also suggested the formation of a single hydrogen bond with the amino acid residue ARG469. researchgate.net It is crucial to note that these are theoretical predictions and have not been experimentally validated through in vitro binding assays.

Table 1: In Silico Docking of this compound with COX-1

Compound Target Enzyme Predicted Binding Energy (kcal/mol) Predicted Hydrogen Bond Interactions
This compound Cyclooxygenase-1 (COX-1) -6.90 ARG469

Data from in silico docking studies. jmbfs.orgresearchgate.net

Enzyme Inhibition Mechanisms (e.g., competitive, non-competitive, uncompetitive, irreversible inhibition in vitro)

There are no published in vitro studies that determine the enzyme inhibition mechanism of this compound or its derivatives. While the aforementioned in silico study suggests a potential for this compound to bind to COX-1, it does not provide any experimental evidence of enzyme inhibition or elucidate the type of inhibition (e.g., competitive, non-competitive).

Modulation of Cellular Processes and Signaling Pathways (in vitro cell line studies)

Effects on Specific Intracellular Signaling Cascades

No research has been found that investigates the effects of this compound or its derivatives on specific intracellular signaling cascades in in vitro cell line studies.

Regulation of Cellular Homeostasis and Stress Responses (in vitro)

There is a lack of published in vitro studies examining the role of this compound or its derivatives in the regulation of cellular homeostasis or stress responses.

Structure-Activity Relationship (SAR) Studies for Biological Effects

No structure-activity relationship (SAR) studies for this compound and its derivatives concerning their biological effects have been identified in the reviewed literature. SAR studies are essential for understanding how the chemical structure of a molecule influences its biological activity and for the rational design of more potent and selective analogs. The absence of such studies for this specific compound and its derivatives indicates a significant gap in the understanding of its potential pharmacological properties.

Identification of Key Structural Features for Biological Potency

In silico studies have provided initial insights into the potential biological activity of compounds structurally related to this compound. A notable investigation focused on the derivative, 3-buten-2-one, 4-(5,5-dimethyl-1-oxaspiro[2.5]oct-4-yl), which was identified through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Byttneria herbacea Roxb. nih.govjmbfs.org. This compound was subsequently evaluated for its drug-likeness properties and subjected to molecular docking studies to assess its potential as an anti-inflammatory agent.

The docking analysis revealed that 3-buten-2-one, 4-(5,5-dimethyl-1-oxaspiro[2.5]oct-4-yl) exhibited a favorable binding energy of -6.90 kcal/mol with the enzyme Cyclooxygenase-1 (COX-1). nih.govjmbfs.org This suggests a potential inhibitory activity against COX-1, a key enzyme in the inflammatory pathway. The interaction analysis from the docking study indicated the formation of one hydrogen bond between the compound and the amino acid residue ARG469 of the COX-1 active site, with a bond length of 2.76Å. researchgate.net This specific interaction highlights the importance of the oxaspiro moiety and the butenone side chain in the binding affinity of the molecule to its target.

While these computational findings are promising, it is crucial to note that they are based on a structurally similar compound and not on this compound itself. Further experimental studies, including synthesis of derivatives and comprehensive Structure-Activity Relationship (SAR) analyses, are necessary to validate these preliminary findings and to precisely identify the key structural features of the this compound scaffold responsible for biological potency.

Influence of Stereochemistry on Biological Activity

Currently, there is no specific experimental or computational research available in the public domain that has investigated the influence of stereochemistry on the biological activity of this compound or its derivatives. The spirocyclic nature of this compound, characterized by the fusion of two rings at a single carbon atom, introduces a three-dimensional structure that can exist as different stereoisomers.

The spatial arrangement of the trimethyl groups and the oxirane ring relative to the cyclohexene (B86901) ring could significantly impact the molecule's interaction with biological targets. It is a well-established principle in medicinal chemistry that the stereochemistry of a molecule can profoundly affect its pharmacological activity, with different enantiomers or diastereomers often exhibiting distinct potencies, efficacies, or even different biological activities altogether. Therefore, the stereochemical configuration of this compound is likely to be a critical determinant of its biological function. However, without dedicated studies on the synthesis and biological evaluation of individual stereoisomers of this compound, any discussion on the specific influence of its stereochemistry remains speculative.

Applications as Chemical Probes or Tool Compounds in Chemical Biology

To date, there is no published literature describing the use of this compound or its derivatives as chemical probes or tool compounds in the field of chemical biology.

Use in Elucidating Molecular Mechanisms of Biological Phenomena

There are currently no documented instances of this compound being utilized to elucidate the molecular mechanisms of any biological phenomena. Its potential as a tool for such studies would first require a thorough characterization of its own biological activities and molecular targets.

Development of Affinity Labels or Fluorescent Probes

The development of affinity labels or fluorescent probes based on the this compound scaffold has not been reported in the scientific literature. The creation of such molecular tools would be contingent on identifying a specific and potent biological activity for this compound, which would then guide the design and synthesis of appropriately modified probes.

Advanced Analytical Methodologies for the Detection and Quantification of 4,8,8 Trimethyl 1 Oxaspiro 2.5 Oct 4 Ene

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the isolation and purity determination of 4,8,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene from complex matrices, such as essential oils and plant extracts. The selection of the technique is primarily dictated by the compound's volatility and polarity.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Analysis

Given its terpenoid nature, this compound is amenable to analysis by Gas Chromatography (GC). When coupled with a Mass Spectrometry (MS) detector, GC-MS provides a powerful tool for both separation and identification. The compound, under the synonym 3-Buten-2-one, 4-(5,5-dimethyl-1-oxaspiro[2.5]oct-4-yl)-, has been identified in the extract of Byttneria herbacea. researchgate.netspectrabase.com In a GC-MS analysis of this plant's extract, the compound was detected with a retention time of 4.71 minutes. researchgate.netspectrabase.com

For a typical GC-MS analysis of such a compound, a non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), is often employed. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The temperature of the GC oven is programmed to ramp up gradually to allow for the separation of a wide range of volatile compounds.

Table 1: Representative GC-MS Parameters for the Analysis of this compound

Parameter Value
Gas Chromatograph
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 50 °C (2 min), then 5 °C/min to 180 °C, then 20 °C/min to 270 °C (5 min hold)
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230 °C
Mass Range m/z 40-500
Identified Compound
Name 3-Buten-2-one, 4-(5,5-dimethyl-1-oxaspiro[2.5]oct-4-yl)-
Retention Time (RT) 4.71 min
Molecular Formula C13H20O2

Note: The GC parameters are based on a typical analysis of volatile compounds in plant extracts and may require optimization for this specific compound.

High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS) for Purity and Reaction Monitoring

For less volatile derivatives of this compound or for monitoring its formation during a chemical reaction, High-Performance Liquid Chromatography (HPLC) is the method of choice. Given the non-polar nature of this terpenoid, a reversed-phase HPLC setup is generally preferred. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The separation is based on the compound's hydrophobicity, with more non-polar compounds having longer retention times. Detection can be achieved using a UV detector, although the chromophores in this compound may not provide high sensitivity.

Coupling HPLC with a mass spectrometer (LC-MS) significantly enhances the analytical capabilities. Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used to ionize the compound after it elutes from the HPLC column. LC-MS is particularly useful for confirming the molecular weight of the compound and for providing structural information through fragmentation analysis (LC-MS/MS). This is invaluable for purity assessment and for identifying byproducts in a reaction mixture.

Table 2: Plausible HPLC and LC-MS Parameters for the Analysis of this compound

Parameter Value
High-Performance Liquid Chromatograph
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Water (A) and Acetonitrile (B)
Gradient Start at 50% B, increase to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detector UV at 210 nm
Mass Spectrometer
Ionization Source Atmospheric Pressure Chemical Ionization (APCI)
Polarity Positive ion mode

Chiral Chromatography for Enantiomeric Excess Determination

The structure of this compound contains a spiro center, which is a source of chirality. Therefore, this compound can exist as a pair of enantiomers. Distinguishing between these enantiomers is crucial, as they may exhibit different biological activities. Chiral chromatography is the definitive method for separating and quantifying the enantiomeric excess (ee) of a chiral compound.

For a volatile compound like this, chiral Gas Chromatography (GC) is the preferred technique. This involves the use of a chiral stationary phase (CSP), often based on derivatized cyclodextrins. These CSPs create a chiral environment within the column, leading to differential interactions with the two enantiomers and resulting in their separation. The choice of the specific cyclodextrin (B1172386) derivative is critical and often requires screening of different columns to achieve optimal separation.

Alternatively, chiral High-Performance Liquid Chromatography (HPLC) can be employed, particularly for non-volatile derivatives. Polysaccharide-based chiral stationary phases are commonly used for the separation of a wide range of enantiomers.

Table 3: Potential Chiral GC Parameters for Enantiomeric Separation

Parameter Value
Column Cyclodextrin-based chiral capillary column (e.g., β-DEX, γ-DEX)
Carrier Gas Hydrogen or Helium
Oven Program Isothermal or slow temperature ramp to maximize resolution

Hyphenated Techniques for Comprehensive Mixture Analysis

For the analysis of this compound within highly complex mixtures, such as essential oils, single-dimension chromatography may not provide sufficient resolution. In such cases, more advanced hyphenated techniques are required.

Two-Dimensional Gas Chromatography (GCxGC) for Complex Sample Profiling

Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant increase in separation power compared to conventional GC. In a GCxGC system, two columns with different stationary phase selectivities are coupled in series. The effluent from the first-dimension column is continuously trapped and then rapidly re-injected onto the second-dimension column.

This results in a two-dimensional chromatogram where compounds are separated based on two independent properties, such as volatility in the first dimension and polarity in the second. For the analysis of essential oils containing spiro-terpenoids, a common column combination is a non-polar first-dimension column and a polar second-dimension column. When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), GCxGC-TOFMS provides unparalleled separation and identification capabilities for even the most complex volatile mixtures.

Online LC-NMR and LC-IR for Real-Time Structural Elucidation During Separation

For unambiguous structure elucidation of novel compounds or for detailed investigation of reaction mechanisms, online hyphenation of liquid chromatography with spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is invaluable.

Online LC-NMR allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column. mdpi.comlibretexts.org This provides detailed structural information, including the connectivity of atoms and stereochemistry, without the need for offline fraction collection and purification. Different modes of operation, such as on-flow, stopped-flow, and loop-storage, can be employed to balance sensitivity and the amount of structural information obtained. mdpi.comlibretexts.org

Online LC-IR provides real-time infrared spectra of the eluting compounds. youtube.com IR spectroscopy is particularly useful for identifying functional groups present in the molecule. The coupling of LC and IR can be achieved using a flow-cell or by solvent elimination interfaces, with the latter providing higher sensitivity. youtube.com

While these techniques are powerful, they are also technically demanding and require specialized instrumentation. However, for the definitive structural confirmation of a complex molecule like this compound, they represent the state-of-the-art in analytical chemistry.

Quantitative Spectroscopic Methods

The precise quantification of this compound, a compound of interest in flavor, fragrance, and chemical synthesis, relies on advanced analytical methodologies. Spectroscopic techniques, particularly Quantitative Nuclear Magnetic Resonance (qNMR) and UV-Vis Spectrophotometry, offer powerful tools for determining its concentration and studying its behavior in chemical reactions. These methods are valued for their accuracy, specificity, and non-destructive nature.

UV-Vis Spectrophotometry for Concentration and Reaction Kinetics

UV-Vis spectrophotometry is a widely used analytical technique for the quantification of compounds that possess chromophores—parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The structure of this compound contains an α,β-unsaturated ketone in its side chain (-C=C-C=O). This conjugated system acts as a strong chromophore, making the compound well-suited for analysis by UV-Vis spectrophotometry. The epoxidation occurs on the cyclohexene (B86901) ring and does not directly involve this conjugated system. Therefore, it is scientifically reasonable to infer that the UV-Vis absorption properties of this compound are primarily dictated by this side chain and are very similar to its precursor, β-ionone. Laboratory studies on the synthesis of ionones confirm that β-ionone, due to its extended conjugation, exhibits a strong absorption maximum (λmax) at approximately 295 nm. wpmucdn.comwpmucdn.com

This characteristic absorption can be used to determine the concentration of this compound in a solution by measuring the absorbance at its λmax and using a calibration curve or the molar absorptivity (ε) if it has been determined.

A hypothetical kinetic experiment could involve monitoring the disappearance of this compound during an acid-catalyzed hydrolysis reaction by recording the decrease in absorbance at its λmax over time.

Table 2: Representative Data for a Kinetic Study of the Hydrolysis of this compound via UV-Vis Spectrophotometry

Time (minutes) Absorbance at λmax (~295 nm)
0 0.850
5 0.725
10 0.618
15 0.527
20 0.450
30 0.325
45 0.208

By plotting the natural logarithm of the absorbance (ln[A]) versus time, a linear relationship would indicate a pseudo-first-order reaction, and the negative of the slope would provide the pseudo-first-order rate constant (k'). This approach allows for a detailed understanding of the stability and reactivity of the compound under specific conditions.

Emerging Applications and Future Research Directions for 4,8,8 Trimethyl 1 Oxaspiro 2.5 Oct 4 Ene

Role as Versatile Synthetic Intermediates in Fine Chemical Synthesis

The structure of 4,8,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene makes it an attractive intermediate for the synthesis of complex organic molecules. The epoxide and alkene moieties can be functionalized selectively to introduce a variety of substituents and build molecular complexity.

Precursors to Biologically Active Molecules and Pharmaceuticals

The spiro-epoxide motif is a key structural feature in numerous biologically active natural products. researchgate.netmdpi.com The ring strain of the epoxide makes it susceptible to nucleophilic attack, allowing for the stereoselective introduction of various functional groups. mdpi.comchemistrysteps.com This reactivity is highly valuable in the synthesis of pharmaceuticals, where precise control of stereochemistry is often crucial for therapeutic efficacy.

The ring-opening of the epoxide in this compound with various nucleophiles (e.g., amines, azides, thiols) could lead to a diverse array of substituted cyclohexane (B81311) derivatives. rsc.orgrsc.org These products, possessing vicinal amino-alcohols or other functional arrangements, are common pharmacophores in many drug molecules. For instance, epoxide-opening is a key step in the synthesis of various antiviral and anticancer agents. mdpi.comharvard.eduresearchgate.net

Table 1: Potential Pharmaceutical Scaffolds from this compound

NucleophileResulting Functional GroupPotential Therapeutic Area
Ammonia/AminesAmino-alcoholAntiviral, Anticancer
Azide (followed by reduction)Amino-alcoholAntiviral, Anticancer
ThiolsThio-alcoholEnzyme inhibitors
Water (hydrolysis)DiolVarious

Building Blocks for Material Science Applications (e.g., polymers, specialty chemicals)

The strained epoxide ring can also be utilized in polymerization reactions. Ring-opening polymerization of epoxides is a common method for the synthesis of polyethers, which have a wide range of applications, including as surfactants, lubricants, and in the formulation of polyurethanes. The presence of the cyclohexene (B86901) ring and trimethyl substituents in this compound would impart specific properties, such as thermal stability and hydrophobicity, to the resulting polymers.

Furthermore, the alkene functionality can be exploited in various polymerization techniques, such as radical polymerization or ring-opening metathesis polymerization (ROMP), although trisubstituted alkenes can be challenging substrates. researchgate.netmorressier.com The selective functionalization of either the epoxide or the alkene would allow for the synthesis of graft copolymers with unique architectures and properties. As a specialty chemical, this compound could also find use as a cross-linking agent or as an additive to modify the properties of existing materials. schrodinger.com

Potential in Catalyst Design and Ligand Development

Spirocyclic compounds are highly valued in the field of asymmetric catalysis due to their rigid structures, which can create a well-defined chiral environment around a metal center. nih.govacs.org This rigidity is crucial for achieving high levels of enantioselectivity in chemical reactions. Chiral ligands based on spiro skeletons have been successfully employed in a wide range of catalytic transformations. rsc.orgresearchgate.net

The synthesis of chiral derivatives of this compound, for example through asymmetric epoxidation of the corresponding diene, could provide access to novel chiral ligands. The oxygen atom of the epoxide and the double bond could act as coordination sites for a metal catalyst. Further functionalization of the molecule could introduce other coordinating groups, leading to the development of bidentate or multidentate ligands for a variety of asymmetric reactions, such as hydrogenations, C-C bond formations, and oxidations.

Explorations into Uncharted Reactivity and Novel Transformations

The juxtaposition of an epoxide and a double bond in a constrained spirocyclic system suggests the possibility of unique and uncharted reactivity. Intramolecular reactions, where the alkene participates in the ring-opening of the epoxide, could lead to the formation of complex bicyclic or bridged structures. Such transformations could be triggered by Lewis or Brønsted acids, or by transition metal catalysts.

Furthermore, the trisubstituted nature of the alkene makes it an interesting substrate for a variety of modern synthetic reactions, including various types of cycloadditions and C-H functionalization reactions. mdpi.comresearchgate.net Investigating the reactivity of this compound could lead to the discovery of novel synthetic methodologies for the construction of complex molecular architectures.

Development of Sustainable Production Routes and Circular Economy Considerations

The development of green and sustainable methods for the synthesis of this compound would be a key area of future research. This could involve the use of biocatalysis or heterogeneous catalysis to improve the efficiency and reduce the environmental impact of the synthesis. For example, enzymatic epoxidation of the precursor diene could provide a highly selective and environmentally friendly route to the chiral version of the molecule. The principles of a circular economy could be applied by designing synthetic routes that utilize renewable feedstocks and minimize waste.

Integration into Automated Synthesis Platforms and High-Throughput Screening

The potential of this compound as a versatile building block makes it an ideal candidate for integration into automated synthesis platforms. rsc.org Such platforms can be used to rapidly generate libraries of derivatives by reacting the spiro-epoxide with a diverse range of nucleophiles. vapourtec.com

These compound libraries could then be subjected to high-throughput screening to identify molecules with desirable biological activities or material properties. nih.gov For example, a library of amino-alcohol derivatives could be screened for activity against a panel of cancer cell lines or viruses. This combination of automated synthesis and high-throughput screening could significantly accelerate the discovery of new pharmaceuticals and advanced materials based on the this compound scaffold.

Conclusion and Outlook on the Research Landscape of 4,8,8 Trimethyl 1 Oxaspiro 2.5 Oct 4 Ene

Summary of Key Achievements and Research Insights

The primary achievement in the study of 4,8,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene lies in its successful synthesis, which has been detailed in patent literature. A notable synthetic route involves the reaction of 2,6,6-trimethyl-2-cyclohexen-1-one with dimethyl sulfate (B86663) and dimethyl sulfide (B99878) in the presence of a strong base like sodium hydroxide. This method provides a direct pathway to the target oxaspiro compound.

Key structural elucidation has been accomplished through various spectroscopic methods. The data obtained from these analyses have been crucial in confirming the connectivity and stereochemistry of the molecule.

Spectroscopic DataKey Findings
Infrared (IR) Spectroscopy Characteristic peaks confirming the presence of C-O-C ether linkages and the absence of a carbonyl group from the starting material.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Resonances corresponding to the trimethyl groups and the protons on the cyclohexane (B81311) and oxirane rings, providing insights into the electronic environment of the nuclei.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Signals for all carbon atoms, including the spiro carbon, confirming the overall carbon skeleton.
Mass Spectrometry (MS) A molecular ion peak consistent with the compound's molecular weight, along with characteristic fragmentation patterns.

The principal application identified for this compound is as a perfuming ingredient. Its unique structural features likely contribute to its olfactory properties, making it a valuable component in fragrance compositions.

Identification of Remaining Challenges and Knowledge Gaps

Despite the successful synthesis and initial characterization, significant gaps remain in the scientific understanding of this compound. A major void exists in the literature regarding its natural occurrence. To date, there are no definitive reports of this compound being isolated from natural sources. Consequently, its biosynthetic pathway, if one exists, is entirely unknown.

Furthermore, the chemical reactivity of this compound has not been extensively explored beyond its synthesis. A detailed investigation into its behavior under various reaction conditions (e.g., oxidation, reduction, ring-opening, and rearrangement reactions) is currently lacking. This limits the ability to fully comprehend its chemical properties and potential for further synthetic transformations. The stereoselective synthesis of its potential isomers also remains an area that has not been thoroughly investigated.

Prospective Research Avenues and Collaborative Opportunities

The existing knowledge gaps present numerous opportunities for future research. A primary focus should be on exploring potential natural sources of this compound. This could involve comprehensive phytochemical screening of various plant species, fungi, and marine organisms, particularly those known to produce terpenoids and other volatile organic compounds. Collaboration between synthetic organic chemists and natural product chemists would be highly beneficial in this endeavor.

A systematic study of the chemical reactivity of this oxaspiro compound is another critical research avenue. Investigating its stability and reactivity towards a range of reagents would provide valuable fundamental knowledge and could unveil new synthetic applications. For instance, acid-catalyzed or metal-mediated ring-opening reactions of the oxirane ring could lead to novel functionalized cyclohexene (B86901) derivatives that may possess interesting biological activities or serve as valuable building blocks in organic synthesis.

Furthermore, the development of enantioselective synthetic routes to access specific stereoisomers of this compound would be a significant advancement. This would not only provide access to chirally pure compounds for olfactory evaluation but also for potential applications in medicinal chemistry, where stereochemistry often plays a crucial role in biological activity. Computational studies could be employed to predict the chiroptical properties and potential biological targets of the individual enantiomers, guiding synthetic efforts.

Broader Impact and Future Significance in Organic Chemistry and Related Fields

The study of this compound and related oxaspiro compounds contributes to the broader field of heterocyclic and spirocyclic chemistry. A deeper understanding of the synthesis and reactivity of such molecules enriches the toolkit of synthetic organic chemists, enabling the construction of complex molecular architectures.

Spirocyclic ethers are prevalent motifs in a variety of biologically active natural products. researchgate.netabo.fi Therefore, the methodologies developed for the synthesis and modification of this compound could be applicable to the synthesis of more complex and medicinally relevant molecules. The exploration of its potential biological activities, an area that remains completely unexplored, could lead to the discovery of new therapeutic agents.

In the context of materials science, the rigid spirocyclic framework could be of interest for the development of novel materials with unique properties. While currently valued for its fragrance, further research may uncover applications in areas such as polymer chemistry or as chiral ligands in asymmetric catalysis. The continued investigation into this seemingly simple yet under-explored molecule holds the potential for significant advancements in both fundamental chemical knowledge and its practical applications across various scientific disciplines.

Q & A

Basic Research Questions

Q. How can researchers determine the purity and structural identity of 4,8,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene in natural product extracts?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with high-resolution tandem mass spectrometry (LC-ESI/LTQ-Orbitrap-MS) is recommended for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic signals such as spirocyclic proton resonances and methyl group splitting patterns. For natural products like strawberry tree honey, chemometric models (e.g., PCA and PLS regression) can correlate spectral data with sensory analysis to validate the compound's role in bitterness .

Q. What experimental protocols are suitable for isolating this compound from complex matrices?

  • Methodological Answer : Use solid-phase extraction (SPE) with C18 cartridges for preliminary fractionation. Follow with preparative HPLC under gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to isolate the compound. Confirm fractions via LC-MS and compare retention times/spectra with authenticated standards. Ensure storage at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the spirocyclic structure of this compound influence its reactivity in ring-opening reactions under acidic conditions?

  • Methodological Answer : Investigate regioselectivity using aqueous hydrohalic acids (HCl, HBr) and monitor products via gas chromatography-mass spectrometry (GC-MS). Substituent effects (e.g., methyl groups) can be analyzed by comparing reaction rates and intermediates with analogous spiro compounds. Density functional theory (DFT) calculations may predict transition states and explain steric/electronic influences .

Q. What advanced spectroscopic techniques resolve contradictions in reported bioactivities of this compound across studies?

  • Methodological Answer : Employ microspectroscopic imaging (e.g., Raman or FTIR) to assess molecular interactions on biological surfaces. Combine with metabolomic profiling (LC-MS/MS) to distinguish between the parent compound and glycosylated derivatives, which may exhibit differing bioactivities. Triangulate data with in vitro bioassays (e.g., anti-parasitic activity against Crithidia bombi) to validate structure-activity relationships .

Q. How can researchers design experiments to study the metabolic transformation of this compound in biological systems?

  • Methodological Answer : Use isotopic labeling (e.g., ¹³C or ²H) to track metabolic pathways in model organisms (e.g., bees). Analyze gut microbiome-mediated transformations via metagenomic sequencing and LC-MS to identify glycosylated intermediates (e.g., unedone-8-O-glycoside). Compare bioactivity of metabolites with the parent compound using dose-response assays .

Data Analysis & Contradiction Resolution

Q. What statistical approaches address variability in quantifying this compound across environmental or biological replicates?

  • Methodological Answer : Apply multivariate analysis (e.g., ANOVA-PCA or orthogonal PLS) to differentiate technical vs. biological variability. Use bootstrapping or Monte Carlo simulations to estimate confidence intervals for low-abundance measurements. Validate methods with spike-recovery experiments in representative matrices .

Q. How should researchers reconcile discrepancies in reported stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using design-of-experiment (DoE) frameworks. Monitor degradation kinetics via UV-Vis spectroscopy and identify breakdown products with LC-HRMS. Compare activation energies (Arrhenius plots) across studies to isolate experimental variables (e.g., buffer composition, light exposure) .

Experimental Design Considerations

Q. What controls are essential when assessing the ecological role of this compound in plant-pollinator interactions?

  • Methodological Answer : Include negative controls (e.g., compound-free diets) in bioassays to isolate effects on pollinator behavior or parasite resistance. Use field-collected vs. lab-synthesized compound to account for matrix effects. Validate ecological relevance with semi-field trials replicating natural exposure levels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.